Fucosterol

Vue d'ensemble

Description

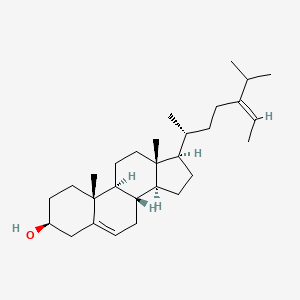

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.

Applications De Recherche Scientifique

Activité anti-inflammatoire

Le Fucosterol a démontré des propriétés anti-inflammatoires significatives. Des recherches suggèrent qu'il peut inhiber les principales voies inflammatoires, ce qui pourrait être bénéfique pour traiter les affections caractérisées par une inflammation .

Inhibition de l'adipogenèse

Des études indiquent que le this compound peut inhiber l'adipogenèse, le processus de formation des cellules graisseuses. Cette application a des implications potentielles dans le traitement de l'obésité et des troubles métaboliques associés .

Propriétés antioxydantes

Le this compound présente également une activité antioxydante, aidant à neutraliser les radicaux libres nocifs dans l'organisme. Cela pourrait être important pour prévenir les maladies liées au stress oxydatif .

Promotion de la régénération osseuse

Des recherches ont mis en évidence la capacité du this compound à promouvoir la régénération osseuse. Cela pourrait en faire un composé précieux dans le domaine de la médecine régénérative, en particulier pour la guérison des fractures et des défauts osseux .

Activité anticancéreuse

Le this compound a été étudié pour ses effets anticancéreux potentiels. Il cible diverses voies cellulaires qui sont essentielles à la survie et à la prolifération des cellules cancéreuses, ce qui en fait un candidat pour la recherche sur la thérapie anticancéreuse .

Prévention du vieillissement cutané

En raison de ses propriétés antioxydantes, le this compound peut aider à prévenir le vieillissement cutané, ce qui en fait un composé d'intérêt dans la recherche dermatologique et les applications cosmétiques .

Effet antidépresseur

Certaines études suggèrent que le this compound a un effet antidépresseur. Il pourrait influencer la survie neuronale et les voies des neurotransmetteurs, offrant une nouvelle voie potentielle pour le traitement de la dépression .

Effets neuroprotecteurs

Des analyses de pharmacologie de réseau ont révélé que le this compound interagit avec des molécules de signalisation et des voies associées à la survie neuronale. Cela suggère des applications potentielles dans les stratégies neuroprotectrices pour des affections telles que les maladies neurodégénératives .

Mécanisme D'action

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that this compound exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

This compound affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of this compound are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which this compound belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, this compound’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is worth noting that this compound is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

Analyse Biochimique

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . This compound’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, this compound enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that this compound targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that this compound is present in various subcellular compartments .

Propriétés

Numéro CAS |

17605-67-3 |

|---|---|

Formule moléculaire |

C29H48O |

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |

Clé InChI |

OSELKOCHBMDKEJ-ZMRGBFEOSA-N |

SMILES |

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |

SMILES isomérique |

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

SMILES canonique |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Apparence |

Solid powder |

melting_point |

124 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-cancer effects?

A1: this compound has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does this compound influence cholesterol metabolism?

A2: Yes, this compound has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of this compound in neuroprotection?

A3: this compound displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify this compound?

A5: this compound can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is this compound typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of this compound.

Q7: Have there been any efforts to improve the solubility or bioavailability of this compound?

A7: Yes, studies have explored inclusion complexation of this compound with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of this compound, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of this compound?

A8: Research indicates that this compound has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of this compound?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of this compound.

Q10: Have there been any clinical trials investigating the therapeutic potential of this compound?

A10: While preclinical evidence suggests potential therapeutic applications for this compound, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.